2-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic compound featuring a pyrazole ring, a piperidine ring, and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves multi-step organic synthesis One common method starts with the preparation of the piperidine derivative, which is then functionalized with a pyrazole moiety
Preparation of Piperidine Derivative: The piperidine ring is often synthesized via cyclization reactions involving appropriate amine precursors.
Functionalization with Pyrazole: The piperidine derivative is then reacted with pyrazole, typically using a nucleophilic substitution reaction.
Introduction of Isoindoline-1,3-dione: The final step involves the reaction of the intermediate with phthalic anhydride or its derivatives under controlled conditions to form the isoindoline-1,3-dione moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione moiety, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole and piperidine rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. The isoindoline-1,3-dione moiety can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-(1H-pyrazol-1-yl)piperidin-1-yl)isoindoline-1,3-dione: Similar structure but lacks the oxoethyl group.
4-(1H-pyrazol-1-yl)piperidine: Contains the pyrazole and piperidine rings but lacks the isoindoline-1,3-dione moiety.
N-(4-(1H-pyrazol-1-yl)piperidin-1-yl)phthalimide: Similar to the target compound but with different substituents on the phthalimide ring.
Uniqueness
The uniqueness of 2-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-oxo-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-17(13-23-18(25)15-4-1-2-5-16(15)19(23)26)21-10-6-14(7-11-21)12-22-9-3-8-20-22/h1-5,8-9,14H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPVLPXIZGVOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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